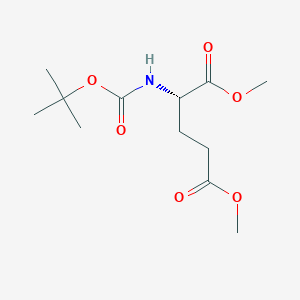

Boc-Glu(OMe)-OMe

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO6/c1-12(2,3)19-11(16)13-8(10(15)18-5)6-7-9(14)17-4/h8H,6-7H2,1-5H3,(H,13,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSPKWUAZQIIGZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370416 | |

| Record name | Dimethyl N-(tert-butoxycarbonyl)-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59279-60-6 | |

| Record name | 1,5-Dimethyl N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59279-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl N-(tert-butoxycarbonyl)-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of the Boc Protecting Group in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group has long been a cornerstone in the field of peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) methodology developed by Bruce Merrifield. Despite the rise of alternative strategies, the Boc group remains a powerful and relevant tool, especially for the synthesis of long or challenging peptide sequences. This technical guide provides a comprehensive overview of the Boc protecting group's role, the underlying chemistry of the Boc-SPPS strategy, detailed experimental protocols, and a discussion of its advantages and limitations.

Core Principles of the Boc Protection Strategy

The Boc protection strategy is centered on the acid-labile nature of the tert-butyloxycarbonyl group for the temporary protection of the α-amino group of amino acids. In this approach, the permanent protecting groups for reactive amino acid side chains are typically benzyl-based (Bzl), which are stable to the conditions used for Boc removal but are cleaved under stronger acidic conditions. This difference in lability allows for the selective deprotection of the α-amino group at each cycle of peptide chain elongation.

The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. The resulting N-Boc-amino acid is stable under neutral and basic conditions, making it compatible with the coupling reactions in SPPS.

The removal of the Boc group, or deprotection, is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM). This step regenerates the free amino group on the growing peptide chain, preparing it for the coupling of the next Boc-protected amino acid.

The Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

The Boc-SPPS cycle is a repetitive process involving several key steps to sequentially add amino acids to a growing peptide chain anchored to a solid support (resin).

A typical Boc-SPPS cycle can be visualized as follows:

Caption: The iterative workflow of a single cycle in Boc-Solid Phase Peptide Synthesis.

The fundamental steps in each cycle are:

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a solution of TFA in DCM.[1] This exposes the free α-amino group.

-

Neutralization: The resulting ammonium salt is neutralized to the free amine using a hindered base, typically diisopropylethylamine (DIEA), in a suitable solvent.[2]

-

Coupling: The next Boc-protected amino acid is activated and coupled to the N-terminus of the growing peptide chain.[1]

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before initiating the next cycle.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[1]

Data Presentation: Quantitative Parameters in Boc-SPPS

The efficiency and success of Boc-SPPS depend on carefully controlled reaction conditions. The following tables summarize key quantitative data for the various stages of the synthesis.

| Table 1: Reagents and Conditions for Boc-SPPS Cycles | |

| Step | Reagent(s) |

| Boc Deprotection | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) |

| Neutralization | Diisopropylethylamine (DIEA) in DCM or DMF |

| Coupling (Carbodiimide) | Boc-Amino Acid, DCC/DIC, HOBt |

| Coupling (Uronium/Aminium) | Boc-Amino Acid, HBTU/HATU, DIEA |

| Table 2: Common Side-Chain Protecting Groups in Boc-SPPS | | | :--- | :--- | :--- | | Amino Acid | Side-Chain Protecting Group | Cleavage Condition | | Arg | Tosyl (Tos) | HF, TFMSA | | Asp, Glu | Benzyl (Bzl) | HF, TFMSA | | Cys | 4-Methylbenzyl (Meb) | HF, TFMSA | | His | Dinitrophenyl (Dnp), Benzyloxymethyl (Bom) | Thiophenol (for Dnp), HF, TFMSA | | Lys | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | HF, TFMSA | | Ser, Thr | Benzyl (Bzl) | HF, TFMSA | | Trp | Formyl (For) | Piperidine or HF | | Tyr | 2-Bromobenzyloxycarbonyl (2-Br-Z), Benzyl (Bzl) | HF, TFMSA |

| Table 3: Final Cleavage Cocktails for Boc-SPPS | | | :--- | :--- | :--- | | Cleavage Reagent | Typical Composition | Target Residues/Conditions | | Hydrofluoric Acid (HF) | HF, Anisole (scavenger) | Standard cleavage for most peptides. | | "Low-High" HF | Step 1: Low HF/DMS; Step 2: High HF | For peptides with sensitive residues to minimize side reactions.[3] | | TFMSA/TFA | TFMSA, TFA, Thioanisole | Alternative to HF, requires careful optimization of time and temperature.[4][5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments in Boc-SPPS.

Boc Protection of an Amino Acid

This protocol describes the general procedure for the introduction of the Boc protecting group onto the α-amino group of an amino acid.

Materials:

-

Amino Acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

Water

-

Triethylamine (TEA) or Sodium Hydroxide (NaOH)

-

Ethyl acetate

-

5% Citric acid solution

-

Sodium sulfate or Magnesium sulfate

Procedure:

-

Dissolve the amino acid (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Add a base such as triethylamine (1.5 equivalents) or adjust the pH to 10-11 with NaOH.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise while stirring vigorously at room temperature.

-

Continue stirring for 2-4 hours or until the reaction is complete (monitored by TLC).

-

Dilute the reaction mixture with water and wash with ethyl acetate to remove unreacted Boc₂O and byproducts.

-

Acidify the aqueous layer to pH 2-3 with a 5% citric acid solution.

-

Extract the Boc-protected amino acid with ethyl acetate (3 times).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent under reduced pressure to obtain the product.

Boc Solid-Phase Peptide Synthesis Cycle

This protocol outlines a single cycle of amino acid addition in a manual Boc-SPPS workflow.

Materials:

-

Boc-protected amino acid

-

Peptide synthesis resin with a free amino group

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

N,N'-Diisopropylcarbodiimide (DIC) or other coupling agent

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes in the reaction vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 2 minutes.

-

Drain the TFA/DCM solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the solution and wash the resin thoroughly with DCM (3-5 times).

-

-

Neutralization:

-

Add a solution of 5% DIEA in DCM to the resin and agitate for 2 minutes.

-

Drain the solution and repeat the neutralization step.

-

Wash the resin thoroughly with DCM (3-5 times).

-

-

Amino Acid Coupling (using DIC/HOBt):

-

In a separate vessel, dissolve the Boc-amino acid (2-4 equivalents relative to resin loading) and HOBt (2-4 equivalents) in a minimal amount of DMF.

-

Add this solution to the neutralized resin.

-

Add DIC (2-4 equivalents) to the reaction vessel.

-

Agitate the mixture at room temperature for 1-4 hours.

-

-

Monitoring Coupling Completion:

-

Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[6]

-

If the test is positive, the coupling step can be repeated (double coupling).

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to prepare for the next cycle.

-

Final Cleavage from the Resin (HF Cleavage)

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups using anhydrous hydrogen fluoride. Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.

Materials:

-

Peptide-resin (dried)

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavengers (e.g., anisole, p-cresol)

-

HF cleavage apparatus

-

Cold diethyl ether

-

Acetic acid or other suitable solvent for peptide dissolution

Procedure:

-

Place the dried peptide-resin in the reaction vessel of the HF apparatus.

-

Add the appropriate scavengers (e.g., anisole, 1 mL per gram of resin).

-

Cool the reaction vessel in a dry ice/acetone bath.

-

Carefully condense anhydrous HF into the reaction vessel.

-

Allow the reaction mixture to stir at 0°C for 1 hour.

-

Remove the HF by evaporation under a stream of nitrogen or under vacuum.

-

Wash the remaining resin and crude peptide with cold diethyl ether to precipitate the peptide and remove the scavengers.

-

Isolate the crude peptide by filtration or centrifugation.

-

Dissolve the crude peptide in an appropriate aqueous solvent (e.g., dilute acetic acid) and lyophilize.

Logical Relationships and Workflows

The decision-making process and chemical transformations in Boc-SPPS can be represented through diagrams.

Caption: Chemical transformations for the introduction and removal of the Boc protecting group.

Caption: A logical workflow for addressing incomplete coupling reactions in Boc-SPPS.

Conclusion

The Boc protecting group, a veteran in the field of peptide synthesis, continues to be a valuable and robust strategy. Its advantages in synthesizing long or aggregation-prone sequences, coupled with the extensive knowledge base surrounding its application, ensure its continued relevance in both academic research and industrial drug development. A thorough understanding of the underlying chemistry, optimization of reaction conditions, and careful execution of the experimental protocols are paramount for the successful application of the Boc-SPPS methodology, enabling the efficient and high-quality synthesis of complex peptide molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 4. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

A Technical Guide to N-α-Boc-L-glutamic acid dimethyl ester (Boc-Glu(OMe)-OMe)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of N-α-Boc-L-glutamic acid dimethyl ester, a key building block in synthetic peptide chemistry. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, drug development, and materials science.

Core Chemical Properties

N-α-Boc-L-glutamic acid dimethyl ester, systematically named dimethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate, is a derivative of the amino acid L-glutamic acid. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and methyl esters on both the α- and γ-carboxylic acids makes it a valuable intermediate in solid-phase and solution-phase peptide synthesis.[] The Boc group provides temporary protection of the amine functionality, which can be selectively removed under acidic conditions to allow for peptide bond formation.[]

The physical and chemical properties of Boc-Glu(OMe)-OMe are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 59279-60-6 | [2] |

| Molecular Formula | C12H21NO6 | [2] |

| Molecular Weight | 275.30 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 45 °C | [3] |

| Flash Point | 178.1 ± 25.1 °C | [3] |

| Storage | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) | [2] |

Synthesis of this compound: An Experimental Protocol

The following protocol describes a representative synthesis of N-α-Boc-L-glutamic acid dimethyl ester. This method involves the protection of the amino group of L-glutamic acid dimethyl ester hydrochloride using di-tert-butyl dicarbonate (Boc anhydride).

Materials:

-

L-glutamic acid dimethyl ester hydrochloride

-

Di-tert-butyl dicarbonate (Boc2O)

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM) or other suitable organic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: Dissolve L-glutamic acid dimethyl ester hydrochloride in dichloromethane.

-

Basification: Cool the solution in an ice bath and add triethylamine dropwise to neutralize the hydrochloride salt and create a basic environment.

-

Boc Protection: While stirring, add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Work-up:

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any unreacted Boc anhydride and acidic byproducts.

-

Wash the organic layer with brine to remove residual water-soluble impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude N-α-Boc-L-glutamic acid dimethyl ester can be purified by column chromatography on silica gel if necessary to achieve high purity.[4]

Figure 1. Synthetic workflow for this compound.

Reactivity and Stability in Peptide Synthesis

This compound is a stable compound under standard storage conditions and is compatible with the basic conditions often used in peptide coupling reactions.[] The key reactive feature of this molecule in the context of peptide synthesis is the acid-labile nature of the Boc protecting group.

The tert-butyloxycarbonyl (Boc) group is stable to a wide range of reagents but can be efficiently removed with moderately strong acids, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent like dioxane.[][5] This selective deprotection exposes the free α-amino group, which can then participate in a subsequent peptide bond formation with the activated carboxyl group of another amino acid derivative. The methyl esters on the side chain and the C-terminus are generally stable to the acidic conditions used for Boc deprotection but can be hydrolyzed under basic conditions.

Figure 2. Boc deprotection of this compound.

Conclusion

N-α-Boc-L-glutamic acid dimethyl ester is a versatile and valuable reagent for the synthesis of peptides and other complex organic molecules. Its well-defined chemical properties, straightforward synthesis, and predictable reactivity make it an essential tool for researchers in the life sciences and beyond. The information provided in this guide serves as a foundational resource for the effective application of this compound in research and development.

References

Synthesis of Boc-L-glutamic Acid 5-Methyl Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of Boc-L-glutamic acid 5-methyl ester, a key building block in peptide synthesis and drug discovery. The document details two primary synthetic strategies, complete with experimental protocols and quantitative data. A relevant neuroprotective signaling pathway involving glutamate analogs is also illustrated to provide context for the application of such compounds.

Introduction

Boc-L-glutamic acid 5-methyl ester, also known as (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid, is a derivative of the amino acid L-glutamic acid. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine and the methyl ester at the gamma-carboxyl position makes it a valuable intermediate in the synthesis of complex peptides and pharmacologically active molecules. Notably, glutamate analogs are investigated for their neuroprotective properties in the context of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease.

Synthetic Strategies

Two principal synthetic routes are commonly employed for the preparation of Boc-L-glutamic acid 5-methyl ester.

-

Strategy A: Esterification of L-Glutamic Acid followed by Boc Protection. This approach first involves the selective esterification of the gamma-carboxyl group of L-glutamic acid to yield L-glutamic acid 5-methyl ester, which is subsequently protected at the amino group using di-tert-butyl dicarbonate (Boc)₂O.

-

Strategy B: Boc Protection of L-Glutamic Acid followed by Selective Esterification. In this alternative route, L-glutamic acid is first protected with a Boc group to form Boc-L-glutamic acid. The subsequent challenge lies in the selective esterification of the gamma-carboxyl group over the alpha-carboxyl group.

The following sections provide detailed protocols and data for both strategies.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the key steps of each synthetic strategy.

Strategy A: Esterification followed by Boc Protection

| Step | Reaction | Reagents | Solvent | Yield (%) | Purity (%) | Reference |

| 1 | Synthesis of L-Glutamic acid 5-methyl ester | L-Glutamic acid, Methanol, H₂SO₄ | Methanol | 65 | >98 | [1] |

| 2 | Boc Protection | L-Glutamic acid 5-methyl ester, (Boc)₂O, NaHCO₃ | THF/Water | High | - | General Procedure |

Strategy B: Boc Protection followed by Selective Esterification

| Step | Reaction | Reagents | Solvent | Yield (%) | Purity (%) | Reference |

| 1 | Synthesis of Boc-L-glutamic acid | L-Glutamic acid, (Boc)₂O, NaOH | THF/Water | 93 | - | [2] |

| 2 | Selective γ-methylation | Boc-L-glutamic acid, Methanol, Catalyst | - | - | - | Method Dependent |

Experimental Protocols

Strategy A: Esterification followed by Boc Protection

Step 1: Synthesis of L-Glutamic Acid 5-Methyl Ester [1]

Materials:

-

L-Glutamic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Barium Hydroxide (Ba(OH)₂)

Procedure:

-

Suspend L-glutamic acid in anhydrous methanol.

-

Add an equimolar amount of concentrated H₂SO₄ to dissolve the L-glutamic acid.

-

Add a catalytic amount of concentrated H₂SO₄ (3-20 mol% relative to L-glutamic acid).

-

Stir the reaction mixture at 30°C for 1 hour.

-

Neutralize the catalytic H₂SO₄ with Ba(OH)₂.

-

Distill off the methanol to obtain an oily residue.

-

Dissolve the residue in water and add an aqueous solution of Ba(OH)₂ to precipitate the remaining sulfate as BaSO₄.

-

Filter off the BaSO₄ precipitate and wash the filter cake with water.

-

Concentrate the filtrate under reduced pressure to induce crystallization.

-

Recrystallize the product from methanol to obtain L-glutamic acid 5-methyl ester.

Step 2: Synthesis of Boc-L-glutamic acid 5-methyl ester (General Procedure)

Materials:

-

L-Glutamic acid 5-methyl ester

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

Dissolve L-glutamic acid 5-methyl ester in a 1:1 mixture of THF and water.

-

Add sodium bicarbonate to the solution.

-

Cool the mixture to 0°C.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.

-

Stir the reaction at room temperature for 10 hours.

-

Remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water.

-

Extract the aqueous phase with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Boc-L-glutamic acid 5-methyl ester.

Strategy B: Boc Protection followed by Selective Esterification

Step 1: Synthesis of Boc-L-glutamic acid [2]

Materials:

-

L-Glutamic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (1M)

-

Ethyl acetate

-

Petroleum ether

-

Anhydrous sodium sulfate

Procedure:

-

In a three-necked flask, dissolve L-glutamic acid and di-tert-butyl dicarbonate in a 1:1 mixture of THF and water containing NaOH.

-

Stir the reaction mixture at room temperature for 32 hours, maintaining a pH of 8-9 by adding 1M NaOH as needed.

-

After the reaction is complete, dilute the mixture with water and remove the THF under reduced pressure.

-

Wash the aqueous layer with petroleum ether.

-

Adjust the pH of the aqueous layer to 2 with 1M hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the ethyl acetate extracts, wash sequentially with 1M hydrochloric acid, water, and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain Boc-L-glutamic acid.

Step 2: Selective γ-Methylation of Boc-L-glutamic acid

The selective esterification of the γ-carboxyl group of Boc-L-glutamic acid can be challenging. One potential approach is based on the selective esterification of L-glutamic acid using a metal catalyst, which could be adapted for the Boc-protected substrate.

Conceptual Protocol (based on selective benzylation[3]):

-

Dissolve Boc-L-glutamic acid in methanol.

-

Add a catalytic amount of a Lewis acid (e.g., CuCl₂).

-

Reflux the reaction mixture and monitor the progress by TLC.

-

Upon completion, remove the catalyst and solvent.

-

Purify the product by column chromatography.

Note: This is a conceptual protocol and requires optimization for the specific substrate and desired product.

Mandatory Visualization

The following diagrams illustrate the synthetic workflow and a relevant biological pathway.

References

Solubility Profile of Boc-Glu(OMe)-OMe: A Technical Guide for Researchers

For immediate release

This technical guide provides a comprehensive overview of the solubility characteristics of N-tert-butoxycarbonyl-L-glutamic acid α,γ-dimethyl ester (Boc-Glu(OMe)-OMe), a key building block in peptide synthesis and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of available solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Introduction

This compound is a protected amino acid derivative widely used in organic synthesis. The tert-butyloxycarbonyl (Boc) protecting group on the amine and the methyl esters on the carboxylic acid groups enhance its stability and modulate its reactivity, making it a versatile reagent.[1][2] Understanding the solubility of this compound in various organic solvents is critical for its effective use in reaction setup, purification, and formulation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its related precursor, Boc-Glu(OMe)-OH, is presented below.

| Property | This compound | Boc-Glu(OMe)-OH |

| Synonyms | N-tert-Butoxycarbonyl-L-glutamic acid dimethyl ester, Boc-L-Glu(OMe)-OMe | N-α-Boc-L-glutamic acid γ-methyl ester |

| CAS Number | 59279-60-6[3] | 45214-91-3[4] |

| Molecular Formula | C12H21NO6[3] | C11H19NO6[4] |

| Molecular Weight | 275.30 g/mol [3] | 261.27 g/mol [4] |

| Appearance | Solid, White to off-white[3] | White to off-white solid[4] |

| Melting Point | 45 °C[5] | 74-77 °C[6] |

Solubility Data

The solubility of Boc-protected amino acids is influenced by the polarity of the solvent.[7] Generally, these compounds exhibit good solubility in polar aprotic solvents.[7] The following table summarizes the available quantitative and qualitative solubility data for this compound and the related compound Boc-Glu(OMe)-OH in various organic solvents.

| Solvent | Compound | Solubility | Remarks |

| Dimethyl Sulfoxide (DMSO) | This compound | 100 mg/mL (363.24 mM) | Requires sonication for dissolution. It is recommended to use newly opened DMSO as the solvent is hygroscopic, which can impact solubility.[3] |

| Methanol | Boc-Glu(OMe)-OH | Soluble | [4] |

| Dichloromethane | Boc-Glu(OMe)-OH | Soluble | [4] |

| Chloroform | Boc-Glu(OMe)-OH | Sparingly Soluble | [8] |

Note: The structural difference between this compound and Boc-Glu(OMe)-OH (a free carboxylic acid versus a methyl ester) will influence their respective solubilities.

Experimental Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method

The following is a generalized protocol for determining the equilibrium solubility of this compound in an organic solvent. This method is based on the widely accepted shake-flask technique.[7]

4.1. Materials

-

This compound

-

Selected organic solvent (e.g., methanol, acetonitrile, ethyl acetate)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker

-

Syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is necessary to ensure that equilibrium with a saturated solution is achieved.[7]

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium (e.g., 24-48 hours). The time required for equilibration should be determined empirically.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.[7]

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

-

Analyze the diluted sample of the saturated solution using the same HPLC method.

-

Determine the concentration of this compound in the diluted sample by using the calibration curve.[7]

-

Calculate the original solubility in the solvent by taking the dilution factor into account.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

This guide provides a foundational understanding of the solubility of this compound. For critical applications, it is recommended that researchers perform their own solubility studies under their specific experimental conditions.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CAS 45214-91-3: BOC-GLU(OME)-OH | CymitQuimica [cymitquimica.com]

- 5. This compound | CAS#:59279-60-6 | Chemsrc [chemsrc.com]

- 6. BOC-GLU(OME)-OH | 45214-91-3 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. chembk.com [chembk.com]

The Methyl Ester (OMe): A Comprehensive Technical Guide to a Cornerstone Protecting Group in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The methyl ester (OMe) is a fundamental and widely utilized protecting group for carboxylic acids in organic synthesis. Its prevalence stems from its ease of formation, general stability under a range of reaction conditions, and the numerous methods available for its selective removal. This technical guide provides an in-depth analysis of the function and application of the methyl ester protecting group, with a focus on its role in complex molecular synthesis and drug development. Detailed experimental protocols for key protection and deprotection reactions are presented, alongside a quantitative comparison of various methodologies. Furthermore, this guide illustrates the strategic application of the methyl ester in multi-step synthetic workflows, including solid-phase peptide synthesis and the preparation of O-glycosyl amino acid building blocks, through detailed diagrams.

Introduction: The Role of the Methyl Ester Protecting Group

In the intricate landscape of multi-step organic synthesis, the selective masking and unmasking of reactive functional groups is paramount to achieving the desired molecular architecture.[1] Carboxylic acids, with their acidic proton and nucleophilic carbonyl oxygen, often require protection to prevent unwanted side reactions during transformations elsewhere in the molecule.[2] The methyl ester (OMe) group serves as a robust and reliable protecting group for carboxylic acids, temporarily converting the acidic and nucleophilic carboxyl group into a less reactive ester functionality.[3]

The ideal protecting group should be easy to introduce in high yield, stable to a variety of reaction conditions, and readily cleaved under mild conditions that do not affect other functional groups within the molecule.[4] The methyl ester fulfills these criteria to a large extent, making it a workhorse in the synthesis of complex natural products, pharmaceuticals, and other fine chemicals.

Protection of Carboxylic Acids as Methyl Esters

The conversion of a carboxylic acid to its corresponding methyl ester can be accomplished through several reliable methods. The choice of method often depends on the substrate's sensitivity to acidic or basic conditions and the scale of the reaction.

Fischer-Speier Esterification

Fischer-Speier esterification is a classic and widely used method that involves the acid-catalyzed reaction of a carboxylic acid with an excess of methanol.[5] The reaction is an equilibrium process, and to drive it towards the product, a large excess of methanol is typically used as both the reactant and the solvent.[6] Common acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and Lewis acids like boron trifluoride (BF₃).[5][7]

Experimental Protocol: Fischer Esterification of Benzoic Acid [7]

-

Reagents:

-

Benzoic acid (610 mg, 5.0 mmol)

-

Methanol (25 mL)

-

Concentrated Sulfuric Acid (0.1 mL)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve benzoic acid in methanol in a round-bottom flask.

-

Slowly and cautiously add concentrated sulfuric acid to the stirred solution.

-

Heat the reaction mixture to 65°C and stir until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Extract the residue with ethyl acetate (50 mL).

-

Wash the organic phase with a saturated solution of NaHCO₃ (2 x 30 mL) and then with a saturated solution of NaCl.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford methyl benzoate.

-

Esterification using Diazomethane and its Analogs

Diazomethane (CH₂N₂) and its safer alternative, trimethylsilyldiazomethane (TMS-diazomethane), are highly efficient reagents for the methylation of carboxylic acids.[8][9] The reaction with diazomethane is rapid, proceeds under mild conditions, and often results in near-quantitative yields with the only byproduct being nitrogen gas.[10][11] However, diazomethane is toxic and potentially explosive, requiring special handling precautions.[11] TMS-diazomethane is a commercially available and safer alternative that also provides high yields of methyl esters.

Experimental Protocol: Methyl Esterification using TMS-Diazomethane

-

Reagents:

-

Boc-D-Ser(Bzl)-OH (596 mg, 2.02 mmol)

-

TMS-diazomethane (0.6 mol/L in hexane, 4.0 mL, 2.4 mmol)

-

Diethyl ether

-

Methanol

-

-

Procedure:

-

Prepare a solution of Boc-D-Ser(Bzl)-OH in a 7:2 mixture of diethyl ether and methanol (18 mL).

-

Cool the solution to 0°C with stirring.

-

Add the TMS-diazomethane solution dropwise over 5 minutes. Evolution of nitrogen gas will be observed.

-

Stir the mixture at 0°C for 2 hours.

-

Add an additional portion of TMS-diazomethane (0.4 mL, 0.24 mmol) and stir for another 3 hours.

-

Allow the reaction mixture to warm to room temperature.

-

Concentrate the solution in vacuo to yield the desired methyl ester.

-

Deprotection of Methyl Esters

The regeneration of the carboxylic acid from its methyl ester is a critical step in a synthetic sequence. A variety of methods are available, allowing for deprotection under basic, acidic, or neutral conditions.

Basic Hydrolysis (Saponification)

Saponification, the hydrolysis of an ester under basic conditions, is one of the most common methods for cleaving methyl esters.[12] It is typically carried out using alkali metal hydroxides such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH) in a mixture of water and a miscible organic solvent like methanol or tetrahydrofuran (THF).[4][13] The reaction is irreversible as the initially formed carboxylic acid is deprotonated by the base to form a carboxylate salt.[14] Acidic workup is then required to protonate the carboxylate and isolate the free carboxylic acid.

Experimental Protocol: Saponification of Methyl Benzoate with NaOH [15]

-

Reagents:

-

Methyl benzoate (1.0 g, 7.3 mmol)

-

Sodium hydroxide (2.0 g, 50 mmol)

-

Water (20 mL)

-

Concentrated Hydrochloric Acid (12 M)

-

-

Procedure:

-

Combine methyl benzoate, sodium hydroxide, and water in a round-bottom flask.

-

Attach a reflux condenser and heat the mixture at reflux for 45 minutes.

-

Cool the reaction mixture.

-

Pour the contents into a beaker and slowly acidify with concentrated HCl under a fume hood until the pH reaches 4. A white precipitate of benzoic acid will form.

-

Cool the beaker in an ice bath for 5 minutes.

-

Collect the solid benzoic acid by vacuum filtration and wash with cold water.

-

Dry the solid to obtain the final product.

-

Deprotection under Neutral Conditions: Nucleophilic Cleavage

For substrates that are sensitive to both acidic and basic conditions, nucleophilic cleavage of the methyl ester provides a valuable alternative. Reagents such as lithium iodide (LiI) in a high-boiling solvent like pyridine or collidine can effectively cleave methyl esters.[16] The reaction proceeds via an SN2 mechanism where the iodide ion attacks the methyl group, displacing the carboxylate as the leaving group.[17]

Experimental Protocol: Deprotection of a Methyl Ester with Lithium Iodide [17]

-

Reagents:

-

Methyl ester substrate

-

Lithium iodide dihydrate (or anhydrous)

-

2,4,6-Collidine (solvent)

-

-

Procedure:

-

Combine the methyl ester and lithium iodide dihydrate in 2,4,6-collidine in a round-bottom flask under a nitrogen atmosphere.

-

Attach a reflux condenser and heat the mixture to reflux.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture.

-

Perform an appropriate aqueous workup to isolate the carboxylic acid product.

-

Enzymatic Hydrolysis

Enzymatic hydrolysis offers an exceptionally mild and often highly selective method for the deprotection of esters.[18] Lipases, such as Candida antarctica lipase B (CALB), are commonly employed for this purpose.[19][20] These enzymes can operate under neutral pH and at or near room temperature, making them ideal for sensitive substrates.

Experimental Protocol: Enzymatic Hydrolysis of a Methyl Ester using Candida antarctica Lipase B (CALB) [19]

-

Reagents:

-

Methyl ester substrate (0.15–0.40 mmol)

-

n-Hexane (1 mL)

-

Methanol (100 µL)

-

Candida antarctica lipase B (1.5–12 mg)

-

Phosphate buffer (9 mL, 100 mM, pH 7.4)

-

Ethyl acetate

-

5% Sodium bicarbonate solution

-

-

Procedure:

-

To a stirred solution of the substrate in n-hexane and methanol, add a solution of the enzyme in phosphate buffer.

-

Stir the reaction mixture at 37°C.

-

After the reaction is complete (monitored by TLC or HPLC), acidify the mixture to pH 6.

-

Extract the mixture with ethyl acetate (3 x 5 mL).

-

Wash the combined organic layers with 5% NaHCO₃ solution (3 x 5 mL).

-

Acidify the aqueous layer to pH 6 and extract with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to yield the carboxylic acid.

-

Quantitative Data and Method Comparison

The choice of a protection or deprotection method is often guided by the desired yield, reaction conditions, and the compatibility with other functional groups in the molecule. The following tables summarize quantitative data for the discussed methods.

Table 1: Protection of Carboxylic Acids as Methyl Esters

| Method | Reagent(s) | Solvent(s) | Temperature (°C) | Time | Typical Yield (%) | Reference(s) |

| Fischer Esterification | H₂SO₄, MeOH | Methanol | 65 | Varies | 90 | [7] |

| Fischer Esterification | BF₃, MeOH | Methanol | Reflux | 1 h | 96 | [7] |

| Diazomethane | CH₂N₂ | Ether | RT | < 5 min | >95 | [10][11] |

| TMS-Diazomethane | (CH₃)₃SiCHN₂ | Ether/Methanol | 0 to RT | 5 h | 100 |

Table 2: Deprotection of Methyl Esters

| Method | Reagent(s) | Solvent(s) | Temperature (°C) | Time | Typical Yield (%) | Reference(s) |

| Basic Hydrolysis (NaOH) | NaOH, H₂O | Water | Reflux | 45 min | High | [15] |

| Basic Hydrolysis (LiOH) | LiOH, H₂O, THF | THF/Water | RT | Varies | 88 | [13] |

| Nucleophilic Cleavage | LiI | Collidine | Reflux | 6.5 h | 77 | [17] |

| Enzymatic Hydrolysis | Candida antarctica Lipase B | Phosphate Buffer/Hexane | 37 | < 10 min | Quantitative | [19] |

Spectroscopic Characterization of Methyl Esters

The formation and removal of the methyl ester protecting group can be readily monitored by standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 3: Spectroscopic Data for Methyl Esters

| Technique | Functional Group | Characteristic Signal | Reference(s) |

| ¹H NMR | Ester Methyl Protons (-COOCH₃) | Singlet, δ 3.6-3.8 ppm | [21][22] |

| ¹³C NMR | Ester Carbonyl Carbon (-C OOCH₃) | δ ~170 ppm | [5][23] |

| ¹³C NMR | Ester Methyl Carbon (-COOC H₃) | δ ~52 ppm | [5][23] |

| IR Spectroscopy | Carbonyl Stretch (C=O) | Strong absorption, 1750-1735 cm⁻¹ (aliphatic) | [9][24] |

| IR Spectroscopy | C-O Stretch | Two or more bands, 1300-1000 cm⁻¹ | [9][24] |

Strategic Application of the Methyl Ester Protecting Group

The utility of the methyl ester protecting group is best exemplified in the context of complex, multi-step syntheses where chemoselectivity is crucial.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the C-terminal carboxylic acid of the first amino acid is often protected as a methyl ester to prevent its participation in subsequent coupling reactions.[18][25] The following workflow illustrates the general strategy.

Synthesis of O-Glycosyl Amino Acid Building Blocks

The synthesis of complex glycopeptides often requires the use of orthogonal protecting groups.[6][26] The methyl ester can serve as a robust protecting group for the carboxylic acid of an amino acid while glycosylation reactions are performed on its side chain. It can then be selectively removed under conditions that do not affect other protecting groups on the sugar moiety.

Decision-Making Workflow for Protection and Deprotection

The selection of an appropriate protection and deprotection strategy is a critical step in planning a synthesis. The following diagram outlines a logical workflow for this decision-making process.

Conclusion

The methyl ester (OMe) protecting group remains an indispensable tool in the arsenal of the synthetic organic chemist. Its reliability, versatility, and the wealth of well-established methods for its introduction and removal make it a first-choice consideration for the protection of carboxylic acids in a wide array of synthetic endeavors. From the foundational Fischer esterification to the mild and selective enzymatic hydrolysis, the methodologies associated with the methyl ester cater to a broad spectrum of substrate sensitivities and synthetic complexities. As illustrated in the context of peptide and glycopeptide synthesis, the strategic implementation of the methyl ester is often a key element in the successful construction of complex and biologically significant molecules. This guide has provided a comprehensive overview of the core principles and practical applications of the methyl ester protecting group, intended to serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

References

- 1. Ethyl acetate – Database of ATR-FT-IR spectra of various materials [spectra.chem.ut.ee]

- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 3. Ester - Wikipedia [en.wikipedia.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Methyl acetate(79-20-9) 13C NMR spectrum [chemicalbook.com]

- 6. Synthesis of glycopeptides and glycopeptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. benchchem.com [benchchem.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. personal.tcu.edu [personal.tcu.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. Saponification-Typical procedures - operachem [operachem.com]

- 14. youtube.com [youtube.com]

- 15. chegg.com [chegg.com]

- 16. Metal Iodide/Chloride Salts - Wordpress [reagents.acsgcipr.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. users.uoa.gr [users.uoa.gr]

- 20. scielo.br [scielo.br]

- 21. researchgate.net [researchgate.net]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. hmdb.ca [hmdb.ca]

- 24. orgchemboulder.com [orgchemboulder.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. researchgate.net [researchgate.net]

Technical Guide: Stability and Storage of Boc-Glu(OMe)-OMe

Introduction

N-tert-Butoxycarbonyl-L-glutamic acid dimethyl ester, commonly referred to as Boc-Glu(OMe)-OMe, is a protected amino acid derivative widely used in synthetic organic chemistry and drug development. Its primary application is as a building block in solid-phase and solution-phase peptide synthesis. The tert-butoxycarbonyl (Boc) group provides acid-labile protection for the α-amino group, while the methyl esters protect the α- and γ-carboxylic acids. Understanding the stability profile and optimal storage conditions of this reagent is critical for ensuring its purity, reactivity, and the successful outcome of synthetic protocols.

This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, supported by available data and chemical principles. It includes physicochemical properties, factors influencing degradation, and best practices for handling and storage.

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[1][2] Its key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1,5-dimethyl ester | [2] |

| Synonyms | N-Boc-L-glutamic acid dimethyl ester, Boc-L-Glu(OMe)-OMe | [3] |

| CAS Number | 59279-60-6 | [1] |

| Molecular Formula | C₁₂H₂₁NO₆ | [1][4] |

| Molecular Weight | 275.30 g/mol | [1][5] |

| Appearance | White to off-white solid | [1][2] |

| Melting Point | 45 °C | [4] |

| Boiling Point | 370.9 ± 32.0 °C at 760 mmHg | [4] |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

| Solubility | Soluble in DMSO (100 mg/mL), Chloroform, Methanol | [1] |

Stability Profile

The stability of this compound is influenced by temperature, pH, and the presence of strong reactive agents. The primary degradation pathways involve the hydrolysis of the two methyl ester groups and the acid-catalyzed cleavage of the Boc protecting group.

Thermal Stability

In its solid, crystalline form, this compound is stable for extended periods when stored at recommended low temperatures.[1][2] Patents describing its synthesis note that the final solid product is convenient for transportation and storage, implying good stability as a powder.[6] However, elevated temperatures can accelerate degradation, particularly in the presence of moisture or reactive impurities.

pH and Hydrolytic Stability

The molecule contains three functional groups susceptible to hydrolysis: two methyl esters and one N-Boc carbamate.

-

Ester Hydrolysis: The methyl esters are susceptible to hydrolysis under both acidic and, more rapidly, basic (saponification) conditions to yield the corresponding carboxylic acids. Basic hydrolysis at pH > 12 can be rapid.[7] Studies on related compounds show that ester hydrolysis is a primary degradation route in aqueous environments.[8]

-

Boc Group Stability: The Boc group is designed to be labile under acidic conditions. It is generally stable under neutral and basic conditions but can be cleaved by strong acids. For related Boc-protected amino esters, basic conditions (pH 10-11) are sometimes used to selectively hydrolyze esters without affecting the Boc group, particularly at low temperatures (0–5°C).[7]

Chemical Compatibility

The compound should be stored away from strong oxidizing agents.[9] Upon decomposition, it can release oxides of carbon and nitrogen.[9]

Stability in Solvents

Stock solutions of this compound are significantly less stable than the solid powder. For solutions in DMSO, shelf life decreases dramatically.[1][2] It is critical to use freshly opened, anhydrous DMSO, as the presence of water can facilitate hydrolysis.[1] Repeated freeze-thaw cycles should be avoided to prevent product inactivation.[1]

Storage Recommendations

To maintain the integrity and purity of this compound, adherence to proper storage conditions is essential. Recommendations vary slightly among suppliers but follow a consistent principle of low-temperature, dry storage.

| Form | Condition | Temperature | Duration | Reference(s) |

| Solid (Powder) | Long-term | -20°C | 3 years | [1][2] |

| Mid-term | 4°C (or 2-8°C) | 2 years | [1][2][4] | |

| Shipping | Room Temperature | Varies | [1] | |

| In Solvent (e.g., DMSO) | Long-term | -80°C | 6 months | [1][2] |

| Short-term | -20°C | 1 month | [1][2] |

Visualized Workflows and Degradation

Logical Workflow for Handling and Storage

The following diagram outlines a best-practice workflow for handling this compound from receipt to experimental use to maximize its stability and ensure reproducible results.

Caption: Best-practice workflow for handling and storing this compound.

Potential Degradation Pathways

This diagram illustrates the main hydrolytic degradation pathways for this compound, leading to the loss of the ester and Boc protecting groups.

Caption: Potential hydrolytic degradation pathways of this compound.

Experimental Protocol: Stability Assessment

Objective

To determine the purity of this compound over time when stored under defined conditions (e.g., specific solvent, temperature, and pH).

Materials and Equipment

-

This compound (solid)

-

Solvent for stock solution (e.g., HPLC-grade DMSO or Acetonitrile)

-

Aqueous buffer for stability study (e.g., PBS at pH 7.4)

-

HPLC system with UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Temperature-controlled incubator or water bath

-

Autosampler vials

Methodology

-

Preparation of Stock Solution:

-

Accurately prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in the chosen organic solvent.

-

-

Preparation of Stability Samples (Time T=0):

-

Dilute the stock solution with the aqueous buffer to a final concentration suitable for HPLC analysis (e.g., 0.5 mg/mL). This is the T=0 sample.

-

Immediately inject an aliquot onto the HPLC system to determine the initial purity.

-

-

Incubation:

-

Store the remaining stability sample solution in a sealed vial within a temperature-controlled environment set to the desired study temperature (e.g., 37°C).

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 1, 4, 8, 24, 48 hours and weekly thereafter), withdraw an aliquot of the sample solution.

-

Analyze the aliquot by HPLC using the same method as the T=0 sample.

-

-

HPLC Method (Representative):

-

Column: C18 reverse-phase

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210-220 nm

-

Gradient:

-

0-2 min: 10% B

-

2-20 min: 10% to 90% B (linear gradient)

-

20-22 min: 90% B

-

22-23 min: 90% to 10% B

-

23-28 min: 10% B (re-equilibration)

-

-

Injection Volume: 10 µL

-

-

Data Analysis:

-

For each time point, calculate the peak area of the intact this compound.

-

Determine the percentage of remaining compound relative to the T=0 sample.

-

Identify and quantify any new peaks that appear, which correspond to degradation products.

-

Plot the percentage of remaining this compound against time to determine the degradation rate and half-life under the tested conditions.

-

Conclusion

This compound is a stable compound when stored as a solid under cold and dry conditions. The primary risks to its integrity are hydrolysis of its ester and Boc groups, which are accelerated by moisture, non-neutral pH, and elevated temperatures. Stock solutions are significantly less stable and require storage at ultra-low temperatures (-80°C) in single-use aliquots to ensure their utility in sensitive applications like peptide synthesis. By following the handling and storage guidelines outlined in this document, researchers can minimize degradation and ensure the quality and reliability of this important synthetic reagent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. N-Boc-L-Glutamic Acid Dimethyl Ester (59279-60-6) | Key Intermediate for PF-07321332 (Nirmatrelvir/Paxlovid) • High Purity Boc-L-Glutamic Acid Dimethyl Ester | Peptide Synthesis & Pharmaceutical Intermediate [healthchemicals.com]

- 4. This compound | CAS#:59279-60-6 | Chemsrc [chemsrc.com]

- 5. (R)-N-Boc-glutamic acid-1,5-dimethyl ester | C12H21NO6 | CID 45789903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN111807994A - L-glutamic acid derivative and synthesis method and application thereof - Google Patents [patents.google.com]

- 7. L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(1,1-dimethylethyl) ester | Benchchem [benchchem.com]

- 8. Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 9. peptide.com [peptide.com]

Technical Guide: (2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid (CAS: 45214-91-3)

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Information

The compound with CAS number 45214-91-3 is a protected amino acid derivative. Its primary role in scientific research and development is as a building block in organic synthesis, particularly in the field of peptide chemistry.

Table 1: Chemical Identifiers and Synonyms

| Identifier Type | Value |

| CAS Number | 45214-91-3 |

| IUPAC Name | (2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |

| Common Names | Boc-Glu(OMe)-OH, N-Boc-L-glutamic Acid 5-Methyl Ester, Boc-L-glutamic acid gamma-methyl ester |

| Synonyms | (S)-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid, N-tert-Butoxycarbonylglutamic acid γ-methyl ester, N-[(1,1-dimethylethoxy)carbonyl]-L-glutamic acid 5-methyl ester |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉NO₆ | [1][2][3][4][5][6][7][8][9][10] |

| Molecular Weight | 261.27 g/mol | [1][2][3][4][5][6][7][8][9][10] |

| Appearance | White to Off-White Solid | [3][5] |

| Melting Point | 74-77 °C | [9] |

| Boiling Point (Predicted) | 428.4 ± 40.0 °C | [9] |

| Storage Temperature | 2-8°C (Refrigerator) | [2][3][5] |

Synthesis and Chemical Reactions

This compound is primarily used as an intermediate in chemical synthesis. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine, while the methyl ester protects the gamma-carboxylic acid of the glutamic acid backbone. This allows for selective reactions at the alpha-carboxylic acid.

General Synthesis Protocols

Two common methods for the synthesis of Boc-Glu(OMe)-OH are outlined below.

Method 1: From L-Glutamic acid 5-methyl ester

This protocol involves the protection of the amino group of L-glutamic acid 5-methyl ester using di-tert-butyl dicarbonate (Boc₂O).

-

Materials: L-glutamic acid 5-methyl ester, Di-tert-butyl dicarbonate (Boc₂O), 1,4-Dioxane, Water, 10% Citric Acid Solution, Ethyl Acetate, Methyl tert-butyl ether (MTBE).

-

Procedure:

-

Dissolve L-glutamic acid-5-methyl ester in a mixture of water and 1,4-dioxane.

-

Add di-tert-butyl dicarbonate to the solution.

-

Stir the reaction mixture at room temperature for approximately 18 hours.

-

After the reaction is complete, extract the solution with methyl tert-butyl ether.

-

Cool the aqueous phase in an ice bath and carefully adjust the pH to 3 by the slow addition of a 10% citric acid solution.

-

Extract the carbamate product from the aqueous phase using ethyl acetate.

-

The final product is obtained after further purification steps.[11]

-

Method 2: From (S)-2-amino-5-methoxy-5-oxopentanoate hydrochloride

This method also utilizes di-tert-butyl dicarbonate for the Boc protection.

-

Materials: (S)-2-amino-5-methoxy-5-oxopentanoate hydrochloride, Di-tert-butyl dicarbonate (Boc₂O), Dioxane, Water, Triethylamine, Ether, 1M Hydrochloric Acid, Ethyl Acetate, Anhydrous Magnesium Sulfate.

-

Procedure:

-

Prepare a solution of (S)-2-amino-5-methoxy-5-oxopentanoate hydrochloride in a mixture of dioxane and water.

-

At 0°C, slowly add di-tert-butyl dicarbonate and triethylamine.

-

Stir the mixed solution at room temperature for 4 hours.

-

Remove the dioxane under reduced pressure.

-

Wash the reactants with ether to remove organic matter.

-

Acidify the aqueous phase with 1M hydrochloric acid to a pH of 4.

-

Extract the aqueous phase with ethyl acetate.

-

Dry the combined organic phase with anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the target product.[12]

-

Role in Peptide Synthesis

Boc-Glu(OMe)-OH is a key reagent in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Boc protecting group is stable under neutral or basic conditions but can be readily removed with a strong acid, such as trifluoroacetic acid (TFA), to expose the amine for subsequent coupling reactions.

Biological Activity and Applications

While primarily a synthetic intermediate, some sources suggest potential biological activities for this compound, although detailed, peer-reviewed experimental data is currently lacking.

Use as an Intermediate in the Synthesis of Isodesmosine

N-Boc-L-glutamic Acid 5-Methyl Ester is utilized as an intermediate in the synthesis of Isodesmosine.[13] Isodesmosine is a cross-linking amino acid found in elastin, and its detection can serve as a biomarker for elastin degradation in diseases such as chronic obstructive pulmonary disease (COPD).[]

Purported Neuroprotective Properties

Several chemical supplier databases mention that Boc-L-glutamic acid gamma-methyl ester has shown neuroprotective properties.[2][3][15] The proposed mechanism is the inhibition of the hydrophobic effect, which is a driving force for protein aggregation.[2][15] This has led to suggestions of its potential use as a treatment for neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease.[2][15] However, it is crucial to note that these claims are not substantiated by published, peer-reviewed experimental studies with detailed protocols and quantitative data.

There is currently no publicly available data from in vitro or in vivo studies, such as IC₅₀ or EC₅₀ values, to quantify this purported neuroprotective activity. Furthermore, no specific signaling pathways have been identified.

Experimental Protocols (Chemical Synthesis)

The following provides a more detailed, generalized protocol for the Boc protection of an amino acid ester, which is the core transformation in the synthesis of the title compound.

Protocol: Boc Protection of an Amino Acid Ester

-

Objective: To protect the primary amine of an amino acid ester with a tert-butoxycarbonyl group.

-

Reagents: Amino acid ester hydrochloride, Di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., triethylamine, sodium bicarbonate), and a solvent system (e.g., dioxane/water, dichloromethane).

-

Procedure:

-

The amino acid ester hydrochloride is dissolved in the chosen solvent system.

-

The solution is cooled in an ice bath (0-5 °C).

-

The base is added to neutralize the hydrochloride and deprotonate the amino group.

-

Di-tert-butyl dicarbonate (typically 1.1-1.2 equivalents) is added portion-wise or as a solution in the reaction solvent.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours (reaction progress can be monitored by TLC).

-

Upon completion, the organic solvent is removed under reduced pressure.

-

The aqueous residue is acidified (e.g., with 1M HCl or citric acid solution) to a pH of approximately 3-4.

-

The product is extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the crude product.

-

The crude product can be purified by column chromatography if necessary.

-

Logical Relationships and Workflows

The primary logical workflow involving this compound is its use in peptide synthesis. The Boc group on the amine and the methyl ester on the gamma-carboxyl group dictate the reaction sequence.

Conclusion

The chemical with CAS number 45214-91-3, Boc-Glu(OMe)-OH, is a well-characterized and commercially available protected amino acid. Its utility is firmly established in the field of synthetic organic and peptide chemistry, where it serves as a crucial building block for the synthesis of complex peptides, including the elastin cross-linking amino acid, Isodesmosine. While there are anecdotal mentions of potential neuroprotective effects, there is a notable absence of rigorous, quantitative biological data and detailed experimental protocols in the public domain to support these claims. Therefore, its primary and validated application remains as a synthetic intermediate. Researchers interested in its potential biological activities should consider this a largely unexplored area requiring foundational in vitro and in vivo investigation.

References

- 1. An efficient and scalable synthesis of Isodesmosine - open [crdd.osdd.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. peptide.com [peptide.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

- 11. [(13)C3,(15)N1]-labeled isodesmosine: A potential internal standard for LC-MS/MS analysis of desmosines in elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 15. benchchem.com [benchchem.com]

An In-Depth Technical Guide to N-tert-Butoxycarbonyl-L-glutamic acid γ-methyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-L-glutamic acid γ-methyl ester, a key intermediate in synthetic organic chemistry. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and includes a visual representation of the synthetic workflow.

Core Data Presentation

The quantitative data for N-tert-Butoxycarbonyl-L-glutamic acid γ-methyl ester are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C11H19NO6 | [1][2][3][4] |

| Molecular Weight | 261.27 g/mol | [1][2][3][4] |

| CAS Number | 45214-91-3 | [1][5][6][7] |

| Appearance | White to off-white solid/powder | [3][5] |

| Melting Point | 71-75 °C | [3] |

| Purity | ≥95% | [7][8] |

| Storage Temperature | 2-8°C | [9] |

| InChI Key | OHYMUFVCRVPMEY-ZETCQYMHSA-N | [2] |

| Canonical SMILES | COC(=O)CC--INVALID-LINK--C(=O)O | [10] |

Experimental Protocols

The following section details a common and effective method for the synthesis of N-tert-Butoxycarbonyl-L-glutamic acid γ-methyl ester.

Synthesis of N-tert-Butoxycarbonyl-L-glutamic acid γ-methyl ester from L-Glutamic acid γ-methyl ester

This procedure involves the protection of the amino group of L-Glutamic acid γ-methyl ester using di-tert-butyl dicarbonate (Boc)2O under basic conditions.

Materials:

-

L-Glutamic acid γ-methyl ester hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

Sodium bicarbonate (NaHCO3)

-

Dichloromethane (CH2Cl2)

-

Water (H2O)

-

Magnesium sulfate (MgSO4)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

1M Hydrochloric acid (HCl)

Procedure:

-

Dissolution: L-Glutamic acid γ-methyl ester hydrochloride is dissolved in a 1:1 mixture of dichloromethane and water.

-

Basification: The solution is cooled to 0°C in an ice bath. Sodium bicarbonate is then added portion-wise until the pH of the aqueous layer is approximately 8-9. This deprotonates the amino group, making it nucleophilic.

-

Boc Protection: A solution of di-tert-butyl dicarbonate in dichloromethane is added dropwise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours.

-

Work-up: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with a 1M HCl solution, followed by brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure N-tert-Butoxycarbonyl-L-glutamic acid γ-methyl ester.

Characterization:

The structure and purity of the final product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformation and the logical workflow of the synthesis.

Caption: Synthetic pathway for the Boc-protection of L-Glutamic acid γ-methyl ester.

Caption: Step-by-step workflow for the synthesis and purification process.

References

- 1. scbt.com [scbt.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. N-Boc-L-glutamic acid 5-methyl ester, 97% (45214-91-3) - N-Boc-L-glutamic acid 5-methyl ester, 97% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]

- 4. GSRS [precision.fda.gov]

- 5. N-Boc-L-glutamic acid 5-methyl ester, 97% 45214-91-3 India [ottokemi.com]

- 6. peptide.com [peptide.com]

- 7. 45214-91-3 CAS Manufactory [m.chemicalbook.com]

- 8. CAS 45214-91-3: BOC-GLU(OME)-OH | CymitQuimica [cymitquimica.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. N-Boc-L-glutamic Acid 5-Methyl Ester | LGC Standards [lgcstandards.com]

Spectroscopic and Synthetic Profile of Boc-Glu(OMe)-OMe: A Technical Guide

Introduction: N-(tert-Butoxycarbonyl)-L-glutamic acid 1,5-dimethyl ester, commonly abbreviated as Boc-Glu(OMe)-OMe, is a protected amino acid derivative widely utilized in peptide synthesis and medicinal chemistry. The N-terminal Boc group provides robust, acid-labile protection, while the methyl esters at both the α- and γ-carboxylic acid positions prevent unwanted side reactions. This guide provides an in-depth overview of the spectroscopic characteristics (NMR, IR) of this compound, detailed experimental protocols for its synthesis and characterization, and a logical workflow for its preparation and analysis.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | dimethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | [1] |

| Synonyms | N-Boc-L-glutamic acid dimethyl ester, Dimethyl N-(tert-butoxycarbonyl)-L-glutamate | [1][2] |

| CAS Number | 59279-60-6 | [2] |

| Molecular Formula | C₁₂H₂₁NO₆ | [2] |

| Molecular Weight | 275.30 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 43-47 °C | [3] |

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. The data is compiled from typical values for N-Boc protected amino acid esters and analysis of closely related structures.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃) Note: This is an interpreted spectrum based on data from the analogous compound Boc-Glu(OMe)-OH. The key difference is the replacement of the carboxylic acid proton (δ ~10-12 ppm) with a second methyl ester signal.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.1-5.3 | d | 1H | NH (Amide) |

| ~4.2-4.4 | m | 1H | α-CH |

| ~3.74 | s | 3H | α-COOCH₃ |

| ~3.67 | s | 3H | γ-COOCH₃ |

| ~2.3-2.5 | m | 2H | γ-CH₂ |

| ~1.9-2.2 | m | 2H | β-CH₂ |

| 1.45 | s | 9H | C(CH₃)₃ (Boc) |

Table 2: ¹³C NMR Spectral Data of this compound (100 MHz, CDCl₃) Note: This is an interpreted spectrum. The two ester carbonyls and two ester methyls are expected to have distinct but similar chemical shifts.

| Chemical Shift (δ) ppm | Assignment |

| ~173.2 | C=O (γ-Ester) |

| ~172.5 | C=O (α-Ester) |

| ~155.5 | C=O (Boc) |

| ~80.0 | C (CH₃)₃ (Boc) |

| ~53.0 | α-CH |

| ~52.5 | α-COOC H₃ |

| ~51.8 | γ-COOC H₃ |

| ~30.1 | γ-CH₂ |

| ~28.3 | C(C H₃)₃ (Boc) |

| ~27.8 | β-CH₂ |

Infrared (IR) Spectroscopy Data

Table 3: FT-IR Spectral Data of this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | N-H Stretch (Amide) |

| ~2980, 2950 | Medium | C-H Stretch (Aliphatic) |

| ~1735 | Very Strong | C=O Stretch (Ester Carbonyls) |

| ~1700 | Strong | C=O Stretch (Carbamate Carbonyl, Boc) |

| ~1510 | Strong | N-H Bend (Amide II) |

| ~1440, 1370 | Medium | C-H Bend (CH₃, CH₂) |

| ~1250, 1160 | Strong | C-O Stretch (Ester and Carbamate) |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the protection and esterification of L-glutamic acid. A typical procedure starts from L-glutamic acid dimethyl ester hydrochloride.

Materials:

-

L-glutamic acid dimethyl ester hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

L-glutamic acid dimethyl ester hydrochloride (1.0 eq.) is dissolved in a 1:1 mixture of THF and water.

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium bicarbonate (3.0 eq.) is added slowly, followed by the dropwise addition of di-tert-butyl dicarbonate (1.1 eq.).

-

The reaction mixture is allowed to warm to room temperature and stirred for 10-12 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, the THF is removed under reduced pressure using a rotary evaporator.

-

The remaining aqueous solution is diluted with water and extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo to yield the crude product.

-

The product can be purified by column chromatography on silica gel if necessary.

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Approximately 10-15 mg of purified this compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) spectrometer. For ¹H NMR, standard parameters are used. For ¹³C NMR, a proton-decoupled experiment is run to obtain singlets for all carbon atoms.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-